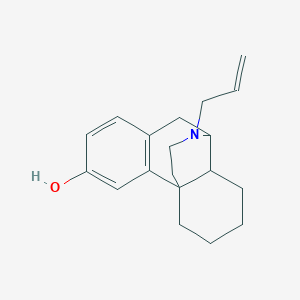
Morphinan-3-ol, 17-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-3-ol, 17-(2-propenyl)-, also known as Morphinan-3-ol, 17-(2-propenyl)-, is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morphinan-3-ol, 17-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morphinan-3-ol, 17-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Opioid Antagonism
Naloxone is primarily recognized for its role in reversing opioid-induced respiratory depression. It competes with opioids for binding to the mu-opioid receptors in the central nervous system, effectively blocking their effects. This application is crucial in emergency medicine, particularly in cases of suspected opioid overdose.
- Case Study : A study conducted by Jones et al. (2010) demonstrated that administering Naloxone intranasally was effective in reversing opioid overdoses in a community setting, highlighting its utility outside traditional medical environments .
Pain Management
While Naloxone is an antagonist, it has been investigated for its potential role in pain management by mitigating side effects associated with long-term opioid use. Research indicates that it can be used to reduce opioid tolerance and hyperalgesia.
- Data Table: Naloxone's Effects on Pain Management
Drug Interaction Studies
Naloxone is frequently used in research to study drug interactions involving opioids and other medications. Understanding these interactions is essential for developing safer therapeutic protocols.
- Case Study : A study by Chai et al. (2020) explored the interaction between Naloxone and various synthetic opioids, revealing critical insights into dosage adjustments necessary to counteract potential overdose scenarios .
Combination Therapies
Research has also focused on combination therapies involving Naloxone and other analgesics or adjunct medications to enhance efficacy while minimizing risks associated with opioid use.
- Data Table: Combination Therapies Involving Naloxone
Adverse Effects and Safety Profile
While Naloxone is generally safe, it can cause withdrawal symptoms in individuals dependent on opioids. Understanding its safety profile is crucial for healthcare providers.
- Safety Data : According to the FDA, common side effects include nausea, vomiting, and agitation, particularly in patients with opioid dependence .
Regulatory Status
Naloxone has been classified as a critical medication by various health organizations due to its life-saving potential in overdose situations. Its availability has been expanded through legislation aimed at increasing access to emergency treatments.
Propriétés
IUPAC Name |
17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYUPQUCAUTOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859295 |
Source


|
| Record name | 17-(Prop-2-en-1-yl)morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













